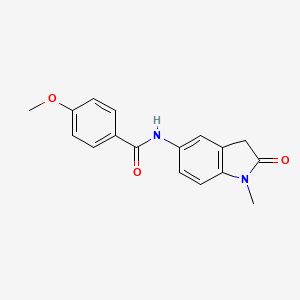

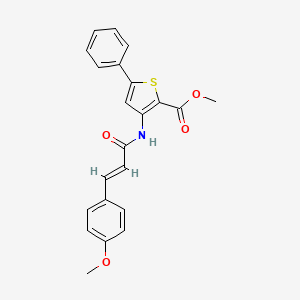

4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxy and benzamide groups have been studied for various applications, including as chemosensors and in pharmacology.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of benzamide derivatives through the reaction of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of a triazole carbohydrazide derivative was achieved by reacting equimolar equivalents of a methoxyphenyl triazole and indoline-2,3-dione in boiling ethanol under acidic conditions, yielding the product in 88% yield . This suggests that the synthesis of "this compound" could potentially be carried out through a similar condensation reaction under controlled conditions.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Single-crystal X-ray diffraction is a common technique used to ascertain the structure of crystalline compounds . Additionally, spectroscopic methods such as NMR spectroscopy provide detailed information about the molecular environment and the arrangement of atoms within a molecule .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the amide group. The compound mentioned in the first paper acts as a chemosensor for Ag(+) ions, where the binding to the ion results in a fluorescent enhancement due to an increase in intramolecular charge transfer . This indicates that similar compounds, including "this compound," may also exhibit interesting reactivity with metal ions or other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various analytical techniques. For example, X-ray powder diffractometry can distinguish between different polymorphic forms of a compound . Thermal analysis, including thermogravimetry and differential thermal analysis, can provide insights into the thermal stability and phase transitions of the compound . Infrared spectroscopy is useful for identifying functional groups and studying intermolecular interactions . These techniques could be applied to "this compound" to determine its physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including derivatives of the specified chemical structure, showed high inhibitory activity on COX-2 selectivity, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Structure and Molecular Interactions

- The structure and diastereoselectivity of oxoindolyl α-hydroxy-β-amino acid derivatives were determined, confirming the significant role of amide group conformations and intermolecular hydrogen bonding in the molecular architecture of these compounds. This research highlights the intricate molecular interactions of related chemical entities, including 4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (Ravikumar et al., 2015).

Potential Therapeutic Applications

- A study on 5-aroylindoles acting as selective histone deacetylase 6 inhibitors highlighted their ability to ameliorate Alzheimer's disease phenotypes. These compounds, including analogs of this compound, demonstrated potent inhibitory selectivity and neuroprotective activity, suggesting their viability as treatments for neurodegenerative diseases (Lee et al., 2018).

Antimicrobial and Antioxidant Properties

- New benzamides isolated from endophytic Streptomyces demonstrated promising antimicrobial and antioxidant activities. This underscores the potential of this compound and its derivatives in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Yang et al., 2015).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-15-8-5-13(9-12(15)10-16(19)20)18-17(21)11-3-6-14(22-2)7-4-11/h3-9H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANFKMGEMSJKPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

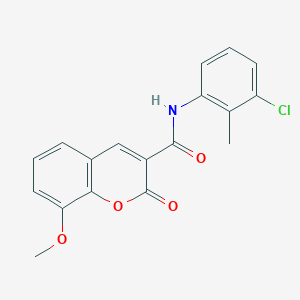

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

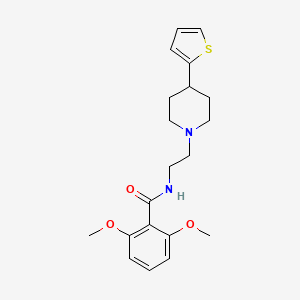

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)